molecular formula C4H9NO2 B2708559 2-Methoxyethylformamide CAS No. 43219-53-0

2-Methoxyethylformamide

Cat. No.: B2708559
CAS No.: 43219-53-0
M. Wt: 103.121
InChI Key: SSQTXMAIJVOVIP-UHFFFAOYSA-N
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Description

2-Methoxyethylformamide is an organic compound with the molecular formula C4H9NO2. It is a formamide derivative where the formamide group is substituted with a 2-methoxyethyl group. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethylformamide typically involves the reaction of formamide with 2-methoxyethanol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The general reaction can be represented as follows:

HCONH2+CH3OCH2CH2OHCH3OCH2CH2NHCHO+H2O\text{HCONH2} + \text{CH3OCH2CH2OH} \rightarrow \text{CH3OCH2CH2NHCHO} + \text{H2O} HCONH2+CH3OCH2CH2OH→CH3OCH2CH2NHCHO+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethylformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Methoxyethylformamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 2-Methoxyethylformamide exerts its effects involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The methoxyethyl group may also contribute to the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

    N-Methylformamide: Similar in structure but with a methyl group instead of a methoxyethyl group.

    N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.

    2-Methoxyethanol: Lacks the formamide group but has a similar methoxyethyl structure.

Uniqueness: 2-Methoxyethylformamide is unique due to the presence of both the formamide and methoxyethyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it valuable in different research and industrial applications.

Properties

IUPAC Name

N-(2-methoxyethyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-7-3-2-5-4-6/h4H,2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQTXMAIJVOVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43219-53-0
Record name 2-methoxyethylformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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